

# using 6-(4-Chlorophenoxy)hexan-1-amine as a chemical linker

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## Compound of Interest

Compound Name: 6-(4-Chlorophenoxy)hexan-1-amine

CAS No.: 200484-41-9

Cat. No.: B1341966

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Application Note: Strategic Utilization of **6-(4-Chlorophenoxy)hexan-1-amine** in Targeted Protein Degradation and Ligand Design

## Executive Summary

**6-(4-Chlorophenoxy)hexan-1-amine** (CAS: 65125-17-3) is a specialized heterobifunctional building block extensively utilized in medicinal chemistry, particularly in the design of Sigma-1 Receptor (

1R) ligands and Hydrophobic Tags (HyT) for Targeted Protein Degradation (TPD).

Its structure features three critical functional domains:

- **4-Chlorophenoxy Head:** A lipophilic moiety that mimics the pharmacophore of known 1R agonists/antagonists and serves as a hydrophobic anchor.
- **Hexyl Spacer (C6):** A flexible alkyl chain that provides optimal separation (approx. 8–9 Å) between the binding head and the conjugation site, minimizing steric clash.
- **Primary Amine:** A reactive handle for conjugation to E3 ligase ligands (for PROTACs), fluorophores, or polar drug scaffolds via amide coupling or reductive amination.

This guide details the protocols for utilizing this scaffold to synthesize Sigma-1 targeting PROTACs and Hydrophobic Tag conjugates.

## Chemical Specifications & Properties

Property	Specification
IUPAC Name	6-(4-chlorophenoxy)hexan-1-amine
Molecular Formula	C <sub>12</sub> H <sub>18</sub> ClNO
Molecular Weight	227.73 g/mol
LogP (Predicted)	~3.2 (High Lipophilicity)
Solubility	Soluble in DMSO, DCM, MeOH; Low solubility in water (requires protonation)
pKa (Amine)	~10.5 (Typical primary aliphatic amine)
Storage	-20°C, Hygroscopic. Store under Argon/Nitrogen.

## Application 1: Synthesis of Sigma-1 Receptor Targeting PROTACs

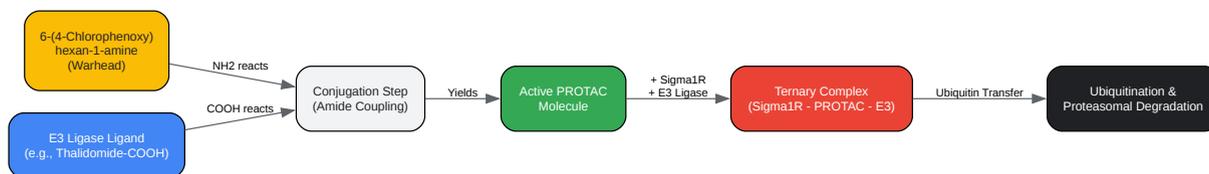
Context: The

1R is a chaperone protein implicated in neurodegenerative diseases and cancer.<sup>[1][2]</sup> The 4-chlorophenoxy-alkyl-amine motif is a privileged scaffold for

1R binding (structurally related to ligands like clodesine or 4-PPBP). By conjugating this "Warhead" to an E3 ligase ligand (e.g., Thalidomide or VHL ligand), researchers can induce the degradation of

1R or proteins complexed with it.

## Mechanism of Action Diagram



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Caption: Workflow for converting **6-(4-Chlorophenoxy)hexan-1-amine** into a functional PROTAC degrader.

## Detailed Protocol: Conjugation via Amide Coupling

This protocol describes the coupling of **6-(4-Chlorophenoxy)hexan-1-amine** to a carboxylic acid-functionalized E3 ligase ligand (e.g., Pomalidomide-C5-COOH).

Reagents Required:

- Amine: **6-(4-Chlorophenoxy)hexan-1-amine** (1.0 equiv)
- Acid: Carboxylic acid-linker-E3 ligand (1.0 equiv)
- Coupling Agent: HATU (1.2 equiv)
- Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)
- Solvent: Anhydrous DMF (Dimethylformamide)

Step-by-Step Procedure:

- Activation:
  - In a flame-dried round-bottom flask, dissolve the Carboxylic Acid component (0.1 mmol) in anhydrous DMF (1.0 mL).

- Add HATU (45.6 mg, 0.12 mmol) and DIPEA (52  $\mu$ L, 0.3 mmol).
- Stir at room temperature (RT) for 15 minutes under an inert atmosphere ( $N_2$ ) to form the activated ester.
- Conjugation:
  - Dissolve **6-(4-Chlorophenoxy)hexan-1-amine** (22.8 mg, 0.1 mmol) in minimal DMF (0.5 mL).
  - Add the amine solution dropwise to the activated acid mixture.
  - Stir the reaction at RT for 4–16 hours. Monitor reaction progress via LC-MS (Look for mass shift:  
  
).
- Work-up:
  - Dilute the reaction mixture with Ethyl Acetate (15 mL).
  - Wash sequentially with:
    - 10% Citric Acid (2 x 5 mL) – Removes unreacted amine/DIPEA.
    - Saturated  $NaHCO_3$  (2 x 5 mL) – Removes unreacted acid/HATU byproducts.
    - Brine (1 x 5 mL).
  - Dry the organic layer over anhydrous  $Na_2SO_4$ , filter, and concentrate under reduced pressure.
- Purification:
  - Purify via Flash Column Chromatography ( $SiO_2$ ).
  - Eluent: DCM:MeOH gradient (0–10%). The product is typically more polar than the starting chlorophenoxy amine.

## Application 2: Hydrophobic Tagging (HyT)

Concept: The chlorophenoxy-hexyl motif is sufficiently lipophilic to act as a "Hydrophobic Tag." When attached to a polar, cell-impermeable inhibitor, it can:

- **Enhance Permeability:** The lipophilic tail facilitates passive diffusion across the lipid bilayer.
- **Induce Unfolding:** Upon binding to the target protein, the hydrophobic tail may destabilize the protein surface, recruiting chaperones (like Hsp70) that lead to proteasomal degradation without requiring an E3 ligase ligand.

Protocol Modification for HyT:

- Follow the Amide Coupling protocol above, but replace the E3 Ligand with your Protein of Interest (POI) Inhibitor.
- Note: Ensure the POI inhibitor has a solvent-exposed carboxylate or can be functionalized with an activated ester without losing binding affinity.

## Quality Control & Characterization

To validate the integrity of the synthesized conjugate, look for these specific spectral markers:

1.  $^1\text{H}$  NMR (DMSO- $d_6$ , 400 MHz):

- **Aromatic Signals (Chlorophenoxy):** Two doublets (AA'BB' system) around 7.30 (2H) and 6.90 (2H), characteristic of the para-substituted benzene ring.
- **Ether Methylene (-O-CH<sub>2</sub>-):** A triplet around 3.9–4.0 ppm.
- **Amide Proton (-NH-CO-):** A broad singlet/triplet around 7.8–8.2 ppm (confirming successful conjugation).
- **Alkyl Chain:** Multiplets in the

1.3–1.7 ppm range (6 carbons).

## 2. LC-MS (ESI+):

- Isotope Pattern: The presence of Chlorine ( $^{35}\text{Cl}/^{37}\text{Cl}$ ) will create a distinct 3:1 ratio in the molecular ion peak ( and ). This is a crucial diagnostic for confirming the incorporation of the chlorophenoxy moiety.

## Safety & Handling

- Corrosivity: As a primary amine, the neat compound is basic and potentially corrosive to skin and eyes. Wear nitrile gloves and eye protection.
- Stability: The ether linkage is stable, but the amine is sensitive to oxidation over long periods. Store as the hydrochloride salt if possible, or keep the free base frozen under argon.

## References

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- PROTAC Linker Chemistry
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## Sources

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